

4-(Methylthio)phenylacetonitrile CAS number and molecular formula.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(Methylthio)phenylacetonitrile

Cat. No.: B1302252

[Get Quote](#)

In-Depth Technical Guide: 4-(Methylthio)phenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4-(Methylthio)phenylacetonitrile**, a key intermediate in the synthesis of pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs). This document details its chemical properties, synthesis protocols, and its significant role in the development of selective COX-2 inhibitors. All quantitative data is presented in clear, tabular formats, and experimental workflows are visualized using Graphviz diagrams to facilitate understanding for researchers and drug development professionals.

Chemical Identity and Properties

4-(Methylthio)phenylacetonitrile is a nitrile compound containing a phenyl ring substituted with a methylthio group at the para position.

Identifier	Value
CAS Number	38746-92-8[1][2][3][4][5]
Molecular Formula	C ₉ H ₉ NS[3][4][5][6]
Molecular Weight	163.24 g/mol [3][4][6]
Synonyms	2-(4-(Methylthio)phenyl)acetonitrile, p-(Methylthio)phenylacetonitrile, 4-(Methylsulfanyl)phenylacetonitrile[2][7][8]

Table 1: Physical and Chemical Properties

Property	Value	Source
Melting Point	42-43 °C	[8]
Boiling Point	120.5-127.5 °C (at 1 Torr)	[8]
Density	1.11±0.1 g/cm ³ (Predicted)	[8]
Appearance	Off-white to yellow solid	[8]
Storage	Sealed in dry, Room Temperature	[8]

Synthesis of 4-(Methylthio)phenylacetonitrile

The primary application of **4-(Methylthio)phenylacetonitrile** is as a crucial intermediate in the synthesis of selective COX-2 inhibitors, such as Etoricoxib.[9] Its synthesis is a key step in a multi-stage process. A widely cited method involves the cyanation of 4-(methylthio)benzyl chloride.[1][2]

Experimental Protocol: Synthesis from 4-(Methylthio)benzyl Chloride

This protocol is adapted from a patented five-step process for preparing a precursor to COX-2 inhibitors.[1][2]

Objective: To synthesize **4-(Methylthio)phenylacetonitrile** from 4-(methylthio)benzyl chloride.

Reagents and Materials:

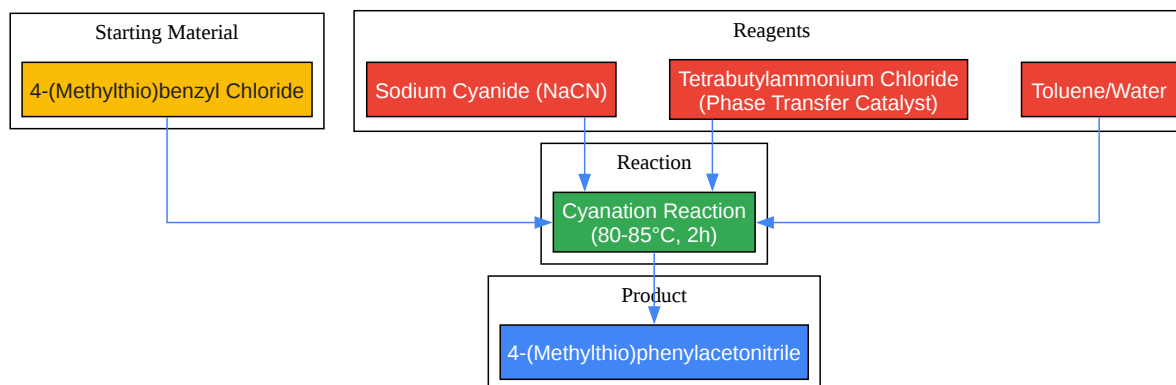
- 4-(Methylthio)benzyl chloride
- Sodium cyanide (NaCN)
- Tetrabutylammonium chloride
- Toluene
- Water
- Reaction flask equipped with a stirrer and reflux condenser

Procedure:

- Under a nitrogen atmosphere, dissolve 25.9 g (150 mmol) of 4-(methylthio)benzyl chloride in 45.5 g of toluene in a suitable reaction flask.[1]
- Add 9.29 g (180 mmol) of sodium cyanide, 0.92 g (2.9 mmol) of tetrabutylammonium chloride, and 14.4 g of water to the mixture.[1]
- Stir the mixture at 80-85°C for 2 hours.[1]
- After the reaction, the mixture is further processed to isolate the subsequent product in the patented synthesis. For isolation of **4-(methylthio)phenylacetonitrile**, standard workup procedures would involve quenching the reaction, separating the organic and aqueous layers, washing the organic layer, drying it over an anhydrous salt, and removing the solvent under reduced pressure. Further purification can be achieved by recrystallization.[3]

Yield: The reported yield for the subsequent step in the patent is greater than 95% (according to NMR), suggesting a high conversion rate in this synthesis step.[3]

Synthesis Workflow



[Click to download full resolution via product page](#)

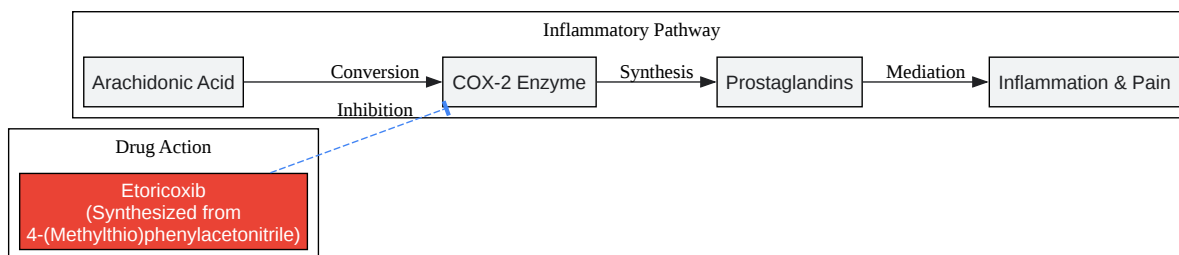
Synthesis of **4-(Methylthio)phenylacetonitrile**.

Role in Drug Development: Intermediate for COX-2 Inhibitors

4-(Methylthio)phenylacetonitrile is a pivotal building block in the synthesis of Etoricoxib, a selective COX-2 inhibitor.[9] The synthesis involves a five-step process where this compound is condensed with a 6-methylnicotinic ester.[1][2]

Signaling Pathway of the Final Product (Etoricoxib)

While **4-(Methylthio)phenylacetonitrile** itself does not have a direct mechanism of action in a biological system, it is a key component in the synthesis of drugs that do. The final product, a COX-2 inhibitor, functions by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme. This enzyme is responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.



[Click to download full resolution via product page](#)

Mechanism of Action of COX-2 Inhibitors.

Safety and Handling

Hazard Statements:

- H302: Harmful if swallowed.
- H411: Toxic to aquatic life with long lasting effects.[8]

Precautionary Statements:

- P264: Wash skin thoroughly after handling.
- P270: Do not eat, drink or smoke when using this product.
- P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
- P330: Rinse mouth.
- P501: Dispose of contents/container to an approved waste disposal plant.[8]

Hazard Codes:

- Xi: Irritant.[8]

Risk Statements:

- R20/21/22: Harmful by inhalation, in contact with skin and if swallowed.[7]
- R36/37/38: Irritating to eyes, respiratory system and skin.[7]

Safety Statements:

- S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[7]
- S36/37/39: Wear suitable protective clothing, gloves and eye/face protection.[7]

Conclusion

4-(Methylthio)phenylacetonitrile is a commercially important chemical intermediate with well-established synthetic protocols. Its primary significance lies in its role as a precursor to potent and selective COX-2 inhibitors, making it a compound of high interest to the pharmaceutical industry. The information provided in this guide serves as a valuable resource for researchers and professionals involved in the synthesis and development of new therapeutic agents. Further research into other potential applications of this versatile molecule may open new avenues for its use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. WO2001007410A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl) phenyl] ethanone - Google Patents [patents.google.com]
- 2. US6566527B1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-methylsulphonyl]-phenyl]ethanone - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. P-(METHYLTHIO)PHENYLACETONITRILE | 38746-92-8 [chemicalbook.com]

- 5. 38746-92-8|2-(4-(Methylthio)phenyl)acetonitrile|BLD Pharm [bldpharm.com]
- 6. Page loading... [guidechem.com]
- 7. p-(Methylthio)phenylacetonitrile | 38746-92-8 | FM152422 [biosynth.com]
- 8. orgsyn.org [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [4-(Methylthio)phenylacetonitrile CAS number and molecular formula.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1302252#4-methylthio-phenylacetonitrile-cas-number-and-molecular-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com